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molecular formula C9H9NOS B2998667 (2-Methylbenzo[d]thiazol-5-yl)methanol CAS No. 32770-97-1

(2-Methylbenzo[d]thiazol-5-yl)methanol

Cat. No. B2998667
M. Wt: 179.24
InChI Key: BHCZAVCHQMOXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242970B2

Procedure details

A cooled (−10° C.) suspension of LiAlH4 (207 mg; 5.47 mmol) in anh. THF (40 ml) was treated with a solution of methyl 2-methylbenzo[d]thiazole-5-carboxylate (1.032 g; 4.97 mmol) in anh. THF (20 ml). The mixture was further stirred at −10° C. for 20 min. Water (0.20 ml), 15% aq. NaOH (0.20 ml), and water (0.60 ml) were then successively added, and the resulting mixture was further stirred at rt for 1 h. Filtration, concentration to dryness under reduced pressure, and additional drying under HV afforded (2-methylbenzo[d]thiazol-5-yl)methanol as a yellow oil. LC-MS (conditions A): tR=0.48 min.; [M+H]+: 180.19 g/mol.
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.032 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1[S:9][C:10]2[CH:16]=[CH:15][C:14]([C:17](OC)=[O:18])=[CH:13][C:11]=2[N:12]=1.O.[OH-].[Na+]>C1COCC1>[CH3:7][C:8]1[S:9][C:10]2[CH:16]=[CH:15][C:14]([CH2:17][OH:18])=[CH:13][C:11]=2[N:12]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
207 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.032 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=C(C=C2)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was further stirred at −10° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
STIRRING
Type
STIRRING
Details
the resulting mixture was further stirred at rt for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration, concentration to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
additional drying under HV

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1SC2=C(N1)C=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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